

# Finasteride's Efficacy in Androgenetic Alopecia: A Meta-Analysis Across Diverse Populations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fenesterin.*

Cat. No.: B12294856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Finasteride's Performance and Supporting Experimental Data

Finasteride, a type II 5 $\alpha$ -reductase inhibitor, stands as a cornerstone in the management of androgenetic alopecia (AGA). Its primary mechanism involves the reduction of dihydrotestosterone (DHT), a key androgen implicated in the miniaturization of hair follicles. While its efficacy has been established in numerous clinical trials, a critical examination of its performance across diverse populations reveals both consistent outcomes and significant data disparities. This guide provides a meta-analytical overview of finasteride's effectiveness, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its biological pathway and experimental workflows.

## Quantitative Efficacy of Finasteride Across Different Populations

The following tables summarize the key efficacy data from major clinical trials and long-term observational studies of finasteride for the treatment of AGA. A notable limitation in the current body of research is the underrepresentation of individuals of African and Hispanic descent in large-scale clinical trials, resulting in a significant data gap for these populations.[\[1\]](#)

| Population                                     | Study                                                                             | Duration | Key Efficacy<br>Endpoints &<br>Results                                                                                                                                                                                                                                                                                    |
|------------------------------------------------|-----------------------------------------------------------------------------------|----------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Japanese                                       | Yanagisawa et al.<br>(2019) <a href="#">[2]</a>                                   | 10 years | Improvement<br>(Modified Global<br>Photographic<br>Assessment [MGPA] $\geq$<br>5): 91.5% of patients<br>(487/532). Prevention<br>of Disease<br>Progression (MGPA $\geq$<br>4): 99.1% of patients<br>(527/532). Norwood-<br>Hamilton (N-H) Scale<br>Improvement:<br>Approximately 1 grade<br>improvement from<br>baseline. |
| Yoshitake et al. (2015)<br><a href="#">[3]</a> |                                                                                   | 5 years  | Improvement (MGPA):<br>99.4% of patients<br>showed improvement.                                                                                                                                                                                                                                                           |
| Sato et al. (2011) <a href="#">[4]</a>         | >2.5 years                                                                        |          | Overall Hair Growth:<br>87.1% of patients<br>(2230/2561) showed<br>improvement (11.1%<br>greatly, 36.5%<br>moderately, 39.5%<br>slightly).                                                                                                                                                                                |
| Korean                                         | Shin et al. (2019) <a href="#">[5]</a> <a href="#">[6]</a><br><a href="#">[7]</a> | 5 years  | Overall Improvement:<br>85.7% of patients<br>(108/126) showed<br>improvement.<br>Improvement by Area<br>(BASP Classification):<br>Vertex (V type):                                                                                                                                                                        |

89.7%, Frontal (F type): 61.2%, Anterior Hairline (Basic type): 44.4%.

Predominantly Caucasian  
The Finasteride Male Pattern Hair Loss Study Group (1998)[8] [9]

2 years

Increase in Hair Count (1-inch diameter circle): - Year 1: 107 hairs vs. placebo. - Year 2: 138 hairs vs. placebo. Investigator Assessment of Hair Growth: 66% of finasteride group showed improvement at 2 years vs. 7% of placebo group.[10] Prevention of Further Hair Loss: 83% of finasteride group vs. 28% of placebo group at 2 years.[10]

## Mechanism of Action: DHT Suppression

Finasteride's therapeutic effect is directly linked to its ability to inhibit the type II 5 $\alpha$ -reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, DHT.[8][9] This inhibition leads to a significant reduction in DHT levels in both the serum and the scalp.

| Parameter | Dosage   | Level of Suppression                 |
|-----------|----------|--------------------------------------|
| Serum DHT | 1 mg/day | Up to 70% reduction.                 |
| Scalp DHT | 1 mg/day | Approximately 60% reduction.<br>[11] |

It is important to note that while finasteride significantly lowers DHT levels, it does not completely eliminate it.

## Experimental Protocols of Key Clinical Trials

Understanding the methodologies employed in pivotal studies is crucial for interpreting and comparing their findings. The following sections detail the experimental designs of key trials referenced in this guide.

### **Long-term (10-year) Efficacy of Finasteride in Japanese Men with Androgenetic Alopecia (Yanagisawa et al., 2019)[2][3]**

- Study Design: A long-term, retrospective, single-center study.
- Participants: 532 Japanese men with AGA.
- Intervention: Oral finasteride 1 mg taken once daily.
- Efficacy Assessment:
  - Modified Global Photographic Assessment (MGPA): Standardized photographs of the scalp were taken at baseline and at subsequent follow-up visits. These photographs were assessed by a blinded expert panel using a 7-point scale to rate hair growth improvement.
  - Norwood-Hamilton (N-H) Scale: The severity of hair loss was classified at baseline and at the end of the study.
  - Patient Self-Assessment: Patients completed questionnaires regarding their perception of hair growth, hair loss, and satisfaction with their appearance.
- Safety Assessment: Adverse reactions were self-reported by patients through questionnaires.

### **Evaluation of Long-term Efficacy of Finasteride in Korean Men with Androgenetic Alopecia (Shin et al.,**

## 2019)[2][6][7][8]

- Study Design: A retrospective review of medical records from two university hospitals.
- Participants: 126 Korean men with AGA who had been treated with finasteride for at least 5 years.
- Intervention: Oral finasteride 1 mg taken once daily.
- Efficacy Assessment:
  - Investigator's Global Assessment (IGA): Physicians evaluated clinical improvement based on a standardized 7-point scale by reviewing serial clinical photographs.
  - Basic and Specific (BASP) Classification: This system was used to classify the pattern of hair loss and to assess improvement in specific areas (anterior hairline, vertex, and frontal).
- Safety Assessment: Information on adverse events was collected from medical records.

## The Finasteride Male Pattern Hair Loss Study (Predominantly Caucasian Population; Kaufman et al., 1998)[9][10]

- Study Design: Two 1-year, randomized, double-blind, placebo-controlled, multicenter trials, with a subsequent 1-year blinded extension study.
- Participants: 1553 men (18 to 41 years of age) with male pattern hair loss, the majority of whom were Caucasian.
- Intervention: Oral finasteride 1 mg or placebo taken once daily.
- Efficacy Assessment:
  - Hair Count: A phototrichogram technique was used to count hairs in a 1-inch diameter circular area of the balding vertex scalp.

- Investigator Assessment: Clinicians rated the change in scalp hair from baseline using a standardized scale.
- Patient Self-Assessment: Participants completed a questionnaire to rate their perception of treatment benefit.
- Global Photographic Assessment: An expert panel reviewed standardized photographs of the vertex scalp and rated the change in hair growth.
- Safety Assessment: Clinical and laboratory adverse experiences were recorded throughout the study.

## Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and study designs, the following diagrams have been generated using Graphviz.



[Click to download full resolution via product page](#)

**Figure 1:** Finasteride's mechanism of action in inhibiting DHT production.

[Click to download full resolution via product page](#)**Figure 2:** Generalized workflow of a randomized controlled trial for finasteride.

## Conclusion and Future Directions

The available evidence strongly supports the efficacy and long-term safety of finasteride (1 mg/day) for the treatment of androgenetic alopecia in men, with particularly robust data from studies in Japanese, Korean, and predominantly Caucasian populations. The consistent findings across these groups in terms of high rates of hair growth improvement and prevention of further hair loss underscore its value as a therapeutic agent.

However, the striking lack of dedicated clinical trials and quantitative efficacy data for individuals of African and Hispanic descent represents a critical gap in our understanding of finasteride's performance in a global context. While some sources suggest that finasteride is a viable treatment option for Black men, the absence of robust, comparative data limits evidence-based recommendations for these populations.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Future research must prioritize the inclusion of diverse racial and ethnic groups in well-designed clinical trials to elucidate any potential differences in efficacy and safety. Such studies are imperative for providing clinicians and patients with the comprehensive data needed to make informed treatment decisions for all individuals affected by androgenetic alopecia. Moreover, a deeper investigation into the pharmacogenetics of finasteride response across different populations could pave the way for more personalized and effective treatment strategies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [snu.elsevierpure.com](https://snu.elsevierpure.com) [snu.elsevierpure.com]
- 2. (PDF) Long-Term (10-Year) Efficacy of Finasteride in 523 [research.amanote.com]
- 3. Evaluation of efficacy and safety of finasteride 1 mg in 3177 Japanese men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://researchgate.net) [researchgate.net]

- 5. oatext.com [oatext.com]
- 6. Evaluation of long-term efficacy of finasteride in Korean men with androgenetic alopecia using the basic and specific classification system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Finasteride in the treatment of men with androgenetic alopecia. Finasteride Male Pattern Hair Loss Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Finasteride in the treatment of men with androgenetic alopecia. Finasteride Male Pattern Hair Loss Study Group. - National Genomics Data Center (NCNB-NGDC) [ngdc.cncb.ac.cn]
- 9. Finasteride: a review of its use in male pattern hair loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vincihairclinic.com [vincihairclinic.com]
- 11. bosley.com [bosley.com]
- 12. hims.com [hims.com]
- 13. Understanding and Treating Hair Loss in Black Men | MDhair [mdhair.co]
- 14. Understanding Receding a Hairline in Black Men [healthline.com]
- To cite this document: BenchChem. [Finasteride's Efficacy in Androgenetic Alopecia: A Meta-Analysis Across Diverse Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12294856#meta-analysis-of-finasteride-s-effectiveness-in-diverse-populations]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)